molecular formula C12H8ClN3 B1315569 6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile CAS No. 84884-31-1

6-Chloro-2-methyl-3,4'-bipyridine-5-carbonitrile

Cat. No.: B1315569
CAS No.: 84884-31-1
M. Wt: 229.66 g/mol
InChI Key: GIBXLQVADBWCND-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 5th position of the bipyridine ring system. It has a molecular formula of C12H8ClN3 and a molecular weight of 229.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Methyl Group: Methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using cyanogen bromide or sodium cyanide

Industrial Production Methods

Industrial production of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-3,4’-bipyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

IUPAC Name

2-chloro-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c1-8-11(9-2-4-15-5-3-9)6-10(7-14)12(13)16-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBXLQVADBWCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545811
Record name 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84884-31-1
Record name 6-Chloro-2-methyl[3,4'-bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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